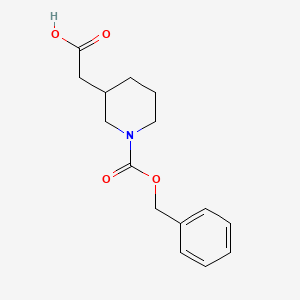

N-Cbz-3-piperidineacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cbz-3-piperidineacetic acid is an organic compound that appears as a white or white crystalline powder. It is soluble in many organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is commonly used in organic synthesis reactions, particularly as a protecting group for amino acids .

Métodos De Preparación

The preparation of N-Cbz-3-piperidineacetic acid involves a multi-step synthetic route:

Reaction with Dimethylformamide: 3-piperidine acetic acid is first reacted with dimethylformamide to generate 3-piperidine acetic anhydride.

Reaction with Benzyl Chloroformate: The 3-piperidine acetic anhydride is then reacted with benzyl chloroformate to produce this compound.

Purification: The final product is purified by crystallization.

Análisis De Reacciones Químicas

N-Cbz-3-piperidineacetic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: It undergoes substitution reactions, particularly in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

N-Cbz-3-piperidineacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group in organic synthesis to prevent non-specific reactions.

Biology: It serves as an intermediate in the synthesis of various biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceutical drugs.

Industry: It is used in the production of various organic compounds and materials

Mecanismo De Acción

The mechanism of action of N-Cbz-3-piperidineacetic acid in pharmaceuticals depends on the specific drug being synthesized. Generally, it acts as a building block or intermediate, facilitating the formation of more complex molecules. The molecular targets and pathways involved vary based on the final product being synthesized .

Comparación Con Compuestos Similares

N-Cbz-3-piperidineacetic acid can be compared with other similar compounds such as:

- N-Cbz-4-piperidineacetic acid

- N-Cbz-2-piperidineacetic acid

- N-Cbz-3-pyrrolidineacetic acid

These compounds share similar structural features but differ in the position of the substituent groups, which can affect their reactivity and applications .

Actividad Biológica

N-Cbz-3-piperidineacetic acid (C15H19NO4) is a compound characterized by its unique structural features, including a carbobenzyloxy (Cbz) protecting group and an acetic acid moiety attached to the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a precursor for various pharmaceutical agents.

Chemical Structure and Properties

- Molecular Formula : C15H19NO4

- Molecular Weight : 275.32 g/mol

- CAS Number : 86827-10-3

The presence of the Cbz group serves to protect the nitrogen atom, allowing for selective modifications at the carboxylic acid group. This property is crucial in synthetic organic chemistry, particularly in the development of biologically active compounds.

Biological Activity Overview

This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities. Research indicates that these compounds can exhibit various pharmacological effects, including:

- Anticancer Activity : Some studies have suggested that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

- Cholinesterase Inhibition : Similar piperidine derivatives have been studied for their ability to inhibit cholinesterase, an enzyme critical in neurotransmission, which could have implications in treating neurodegenerative diseases.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating that this compound may also have therapeutic potential in inflammatory conditions.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The Cbz group allows for selective reactions that can enhance binding affinity and specificity towards these targets.

Research Findings and Case Studies

Recent studies have explored the biological efficacy of this compound and its derivatives:

- Anticancer Studies :

- Cholinesterase Inhibition :

- Anti-inflammatory Properties :

Data Table: Comparison of Piperidine Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cbz protecting group on nitrogen | Anticancer activity |

| N-Cbz-2-piperidineacetic Acid | Different substituent position | Anti-inflammatory properties |

| N-Cbz-4-piperidineacetic Acid | Variation in substituent position | Cholinesterase inhibition |

Propiedades

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOXXKXHRGVDOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401183 |

Source

|

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86827-10-3 |

Source

|

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.